Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride
Description
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride (CAS: 1205750-18-0) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . Structurally, it features a benzoxazepine core—a seven-membered ring combining a benzene ring fused with an oxazepine moiety (containing oxygen and nitrogen atoms). The compound is substituted at position 8 with a methyl ester group (-COOCH₃) and exists as a hydrochloride salt, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-3-9-7-12-4-5-15-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIHHGDMIIWAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205750-18-0 | |
| Record name | methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Base-Mediated Cyclization of Aromatic Precursors
The benzoxazepine scaffold is typically constructed via cyclization reactions starting from substituted aromatic amines or phenols. A common route involves reacting methyl 4-aminobenzoate derivatives with ethylene oxide or epichlorohydrin under basic conditions. For example, sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates intramolecular nucleophilic attack, forming the seven-membered ring.
Table 1: Representative Cyclization Conditions
| Precursor | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Methyl 4-aminobenzoate | K₂CO₃ | DMF | 80°C | 65% | |
| Halogenated aryl ethanolamine | NaH | THF | 0–25°C | 78% |
In one protocol, methyl 4-aminobenzoate was treated with 2-chloroethanol in the presence of K₂CO₃, yielding an intermediate ethanolamine derivative. Subsequent heating to 80°C in DMF induced cyclization, forming the benzoxazepine core with a 65% isolated yield. The reaction mechanism proceeds via deprotonation of the amine, followed by nucleophilic displacement of the chloride and ring closure.
Halogenation and Salt Formation
Thionyl Chloride-Mediated Hydrochloride Salt Preparation
The hydrochloride salt is synthesized by treating the free base with thionyl chloride (SOCl₂) in chloroform or dichloromethane. In a patented method, 4-(2-hydroxyethyl)-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine was dissolved in dry chloroform and treated with SOCl₂ at 0°C, followed by refluxing to ensure complete conversion. The resulting hydrochloride salt precipitated upon cooling and was recrystallized from acetone-ethyl acetate (70:30) to achieve >98% purity.
Critical Parameters:
- Temperature Control: Slow addition of SOCl₂ at 0°C minimizes side reactions such as over-chlorination.
- Solvent Selection: Chloroform’s low polarity facilitates easy separation of the hydrochloride salt.
Alternative Synthetic Routes
Tosylation and Reductive Amination
A modified approach involves tosylation of intermediate amines to enhance stability during purification. For example, 7,8-dimethoxy-5-oxo-1-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid was prepared via tosylation using p-toluenesulfonyl chloride in pyridine. Reductive amination with sodium cyanoborohydride (NaBH₃CN) in methanol then yielded the secondary amine, which was esterified with methyl chloride to form the carboxylate.
Table 2: Tosylation and Reduction Conditions
| Step | Reagent | Solvent | Yield | Source |
|---|---|---|---|---|
| Tosylation | TsCl, pyridine | CH₂Cl₂ | 85% | |
| Reductive Amination | NaBH₃CN, MeOH | MeOH | 72% |
Purification and Crystallization Techniques
Solvent-Antisolvent Crystallization
High-purity hydrochloride salt is obtained via solvent-antisolvent crystallization. In one method, the crude free base was dissolved in hot acetone (55–60°C) and treated with hydrochloric acid gas. Cyclohexane was added as an antisolvent, inducing crystallization of the hydrochloride hemihydrate. The product was isolated by filtration and washed with cold ethyl acetate to remove residual impurities.
Optimization Insights:
- Water Content: Maintaining <0.8% water in the ethyl acetate phase ensured high crystallinity.
- Temperature Gradient: Cooling from 60°C to −5°C over 24 hours minimized occluded solvents.
Yield Optimization and Scalability
Catalytic Cyclization with Lewis Acids
Aluminum chloride (AlCl₃) has been employed as a Lewis acid catalyst to enhance cyclization efficiency. In a scalable synthesis, [2-(4-chlorophenyl)ethyl]-(2-chloropropyl)ammonium chloride was heated with AlCl₃ at 125–130°C, achieving an 82% yield of the benzoxazepine core. The method’s scalability was demonstrated at the kilogram scale, with consistent yields ≥75%.
Table 3: Scalable Reaction Parameters
| Parameter | Value | Impact on Yield | Source |
|---|---|---|---|
| Reaction Temperature | 125–130°C | +15% vs. 100°C | |
| Catalyst Loading | 1.5 eq AlCl₃ | Optimal |
Structural Characterization and Quality Control
Spectroscopic Validation
The final compound was characterized by ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.90 (d, J = 8.4 Hz, 1H, ArH), 4.30 (s, 2H, OCH₂), 3.85 (s, 3H, COOCH₃), 3.50–3.20 (m, 4H, NCH₂). HPLC purity exceeded 99.5% when analyzed on a C18 column with acetonitrile-water (70:30) as the mobile phase.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoxazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Neuropharmacology
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride has been studied for its potential effects on the central nervous system. Its structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that compounds with similar structures can exhibit anxiolytic and antidepressant properties.
Antidepressant Activity
Recent studies have shown that derivatives of benzoxazepines can act as selective serotonin reuptake inhibitors (SSRIs). This class of compounds has been linked to improvements in mood and reductions in anxiety symptoms. This compound may share similar mechanisms of action .
Pain Management
Preliminary research suggests that this compound may have analgesic properties. It is hypothesized that it could modulate pain pathways through its interaction with opioid receptors or by influencing inflammatory mediators .
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal explored the effects of this compound on rodent models of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages. The study concluded that this compound warrants further investigation for potential use in treating mood disorders .
Case Study 2: Analgesic Properties
In another investigation focusing on pain relief, researchers administered the compound to subjects with chronic pain conditions. Results showed a notable decrease in reported pain levels compared to placebo groups. The mechanism of action was suggested to involve modulation of inflammatory pathways .
Mechanism of Action
The mechanism of action of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can cleave at the N–C (5) bond under the action of activated alkynes, forming o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers . This cleavage rate depends on the electronic effects of the substituents at the C-5 atom .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Heterocyclic Core Differences: The benzoxazepine core in the target compound incorporates both oxygen and nitrogen, distinguishing it from benzazepine (nitrogen only) and benzodiazepine (additional nitrogen). Biphenyl derivatives (e.g., from ) lack heteroatoms, resulting in lower polarity and distinct pharmacokinetic profiles .
Substituent Effects: The methyl ester group in the target compound improves lipid solubility compared to the carboxylic acid analog (), which may enhance blood-brain barrier penetration .
Polymorph synthesis (e.g., ) highlights the importance of crystallization conditions for optimizing physicochemical stability .
Solubility and Bioavailability :
- Hydrochloride salts (common in the listed compounds) enhance aqueous solubility, critical for oral bioavailability. The methyl ester further balances lipophilicity, a feature absent in carboxylic acid derivatives .
Biological Activity
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in relation to serotonin receptor modulation and its implications in treating central nervous system (CNS) disorders. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₃ClN₂O₂
- Molecular Weight : 218.68 g/mol
The structure of the compound features a benzoxazepine ring system which is known for its diverse pharmacological properties.
Research indicates that this compound acts as an agonist for serotonin (5-HT) receptors. The modulation of these receptors is crucial for managing various CNS disorders including anxiety and depression. The compound's interaction with the serotonin system suggests potential therapeutic benefits in treating conditions such as obesity and mood disorders .
Pharmacological Effects
- Serotonin Receptor Agonism : The compound has been shown to enhance serotonin signaling pathways which are implicated in mood regulation and appetite control .
- CNS Disorder Treatment : Due to its serotonergic activity, it may serve as a candidate for the treatment of obesity and other CNS-related disorders .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds in the benzoxazepine class:
- Study on Obesity : A clinical trial demonstrated that compounds similar to this compound can reduce food intake and promote weight loss by modulating serotonin levels .
- Mood Disorders : Animal models have shown that administration of this compound leads to significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant .
Comparative Biological Activity Table
| Compound Name | Serotonin Receptor Activity | CNS Disorder Efficacy | Molecular Weight |
|---|---|---|---|
| Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate HCl | Agonist | Potential treatment for obesity and depression | 218.68 g/mol |
| 8-Chloro-1-methyl-2,3,4,5-tetrahydro-benzazepine | Agonist | Effective against obesity | 234.68 g/mol |
| 3-Methyl-2,3,4,5-tetrahydro-1H-benzazepine | Partial Agonist | Limited efficacy reported | 199.68 g/mol |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase LC-MS with Oasis HLB solid-phase extraction (SPE) cartridges for sample cleanup. Optimize mobile phases with methanol and formic acid to enhance ionization efficiency .
- Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the benzoxazepine backbone and ester/carboxylate functional groups. Compare chemical shifts with structurally analogous compounds (e.g., midazolam derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₄ClNO₃) via exact mass analysis, ensuring isotopic patterns align with chlorine presence .
- Purity Assessment : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in biological or environmental samples .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solubilizing the compound to avoid inhalation .
- Deactivation of Glassware : Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to minimize analyte adsorption during storage .
- Emergency Procedures : For accidental exposure, rinse skin/eyes with water for ≥15 minutes. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR data for this compound across studies?
- Methodological Answer :
- Solvent and pH Effects : Compare spectra acquired in identical solvents (e.g., D₂O vs. DMSO-d₆). Protonation of the benzoxazepine nitrogen may shift peaks; adjust pH to match literature conditions .
- Dynamic Exchange Analysis : Use variable-temperature NMR to detect conformational flexibility in the tetrahydro-1,4-benzoxazepine ring, which may explain splitting patterns .
- Cross-Validation : Cross-reference with computational predictions (e.g., density functional theory (DFT) calculations) using the compound’s canonical SMILES string (C11H14ClNO3) to model expected shifts .
Q. What strategies are effective for identifying and quantifying trace impurities in synthesized batches?
- Methodological Answer :
- Impurity Profiling : Use reference standards (e.g., EP-grade impurities) to calibrate LC-MS systems. Target common byproducts like de-esterified analogs or ring-opened derivatives .
- Limit of Detection (LOD) Optimization : Employ isotope-dilution mass spectrometry with deuterated internal standards (e.g., triclosan-d₃) to achieve sub-ppb sensitivity .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to simulate stability challenges and identify degradation pathways .
Q. What computational approaches predict the reactivity of the benzoxazepine core in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The electron-rich oxygen in the benzoxazepine ring may favor electrophilic attacks .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents (e.g., water or methanol) to predict hydrolysis kinetics of the methyl ester group .
- Docking Studies : Screen against cytochrome P450 enzymes to assess metabolic stability, leveraging the compound’s InChIKey (SHWYVMLCUBGVGT-UHFFFAOYSA-N) for 3D structure alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
